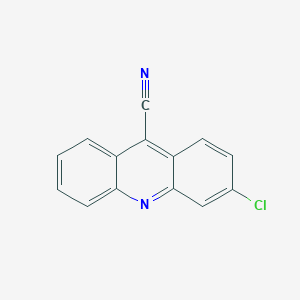

3-Chloro-9-acridinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-9-acridinecarbonitrile is a chemical compound belonging to the acridine family. It is characterized by its molecular formula C14H7ClN2 and a molecular weight of 238.67 g/mol . This compound is a yellow crystalline powder commonly used in various fields of research, including medical, environmental, and industrial studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-9-acridinecarbonitrile typically involves the reaction of 3-chloroacridine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-9-acridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding acridine derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of acridine-9-carboxylic acid derivatives.

Reduction: Formation of 9-acridinecarbonitrile.

Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1. Chemistry

- Precursor for Synthesis : 3-Chloro-9-acridinecarbonitrile serves as a precursor for synthesizing various acridine derivatives, which are important in organic chemistry for creating complex molecules with diverse functionalities .

2. Biology

- DNA Intercalation Studies : The compound is investigated for its potential as an intercalating agent, which allows it to insert itself between DNA base pairs. This property is crucial for studying DNA dynamics and interactions with other biological molecules .

- Mechanism of Action : Its intercalation can disrupt DNA replication and inhibit enzymes like topoisomerase, leading to cell cycle arrest—a significant mechanism explored in cancer research .

3. Medicine

- Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity by inducing apoptosis in cancer cells through its interaction with DNA .

- Antimicrobial Activity : The compound has been explored for its ability to generate reactive oxygen species (ROS), contributing to its antimicrobial effects against various pathogens .

4. Industrial Applications

- Dyes and Organic Electronics : This compound is also utilized in the production of dyes and materials for organic electronics due to its chemical reactivity and stability .

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by inducing apoptosis through DNA intercalation. The compound's ability to generate ROS was linked to its cytotoxic effects, making it a candidate for further development in cancer therapeutics.

Case Study 2: DNA Interaction

Research involving fluorescence spectroscopy showed that this compound binds preferentially to guanine-rich sequences in DNA. This binding affinity suggests its potential use as a probe in molecular biology studies focused on understanding DNA structure and function.

Mecanismo De Acción

The mechanism of action of 3-Chloro-9-acridinecarbonitrile involves its interaction with biological molecules. The compound’s planar structure allows it to intercalate into DNA, disrupting the DNA replication process. This intercalation can inhibit the activity of enzymes such as topoisomerase, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity .

Comparación Con Compuestos Similares

Acridine: A parent compound with similar intercalating properties.

9-Chloroacridine: A closely related compound with a chlorine atom at the 9-position.

Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.

Uniqueness: 3-Chloro-9-acridinecarbonitrile stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in various research applications .

Actividad Biológica

3-Chloro-9-acridinecarbonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (C15H9ClN2) is characterized by its acridine backbone with a chloro substituent at the 3-position and a carbonitrile group at the 9-position. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action is primarily attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to apoptosis in cancer cells.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of various acridine derivatives, including this compound, on human breast cancer cell lines (MCF-7 and SKBR3). The results demonstrated that this compound effectively inhibited cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.2 | MCF-7 |

| Doxorubicin | 0.5 | MCF-7 |

| Paclitaxel | 1.0 | MCF-7 |

The study concluded that this compound could serve as a promising candidate for further development in cancer therapy due to its selective cytotoxicity towards cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a potential candidate for antibiotic development.

Research Findings: Antimicrobial Efficacy

Table summarizing antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that this compound may inhibit the growth of certain pathogens, suggesting its potential use in treating bacterial infections.

The biological activity of this compound is largely attributed to its ability to interact with nucleic acids. As an intercalating agent, it can insert itself between DNA base pairs, leading to structural distortions that hinder DNA replication and transcription. This mechanism is crucial for its anticancer effects, as it selectively targets rapidly dividing cells.

Propiedades

IUPAC Name |

3-chloroacridine-9-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN2/c15-9-5-6-11-12(8-16)10-3-1-2-4-13(10)17-14(11)7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRVWOZXYRLMRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.